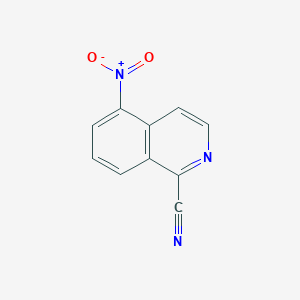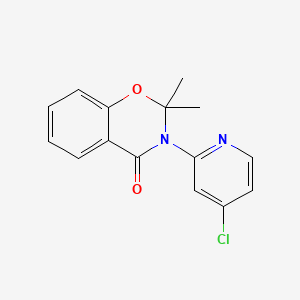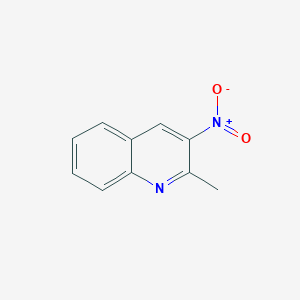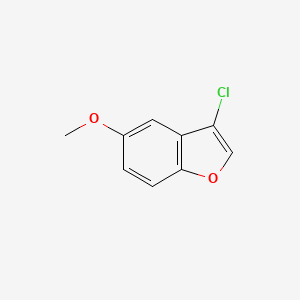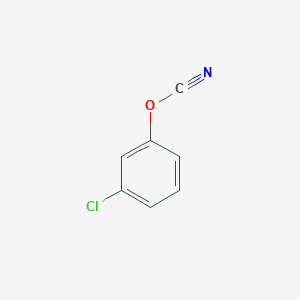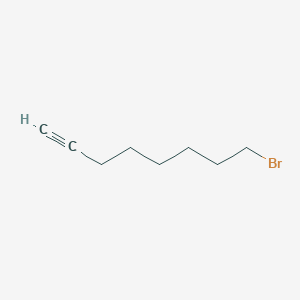
8-Bromooct-1-in
Übersicht
Beschreibung
8-Bromooct-1-yne is a chemical compound with the formula C8H13Br . It is used for research purposes and is often used as a PROTAC linker .
Synthesis Analysis
8-Bromooct-1-yne has been used in the preparation of polymerizable ligands, which are required for the synthesis of quantum dot-labelled polymer beads . A Grignard reagent derived from 8-bromo-1-octene has been used in the synthesis of (2 S,3 S,5 R)-5- [ (1 R)-1-hydroxy-9-decenyl]-2-pentyltetrahydro-3-furanol .Molecular Structure Analysis
The molecular structure of 8-Bromooct-1-yne is represented by the formula C8H13Br . The InChI code for this compound is 1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h1H,3-8H2 . The canonical SMILES representation is C#CCCCCCCBr .Physical and Chemical Properties Analysis
8-Bromooct-1-yne has a molecular weight of 189.1 g/mol . It is a liquid at room temperature . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 188.02006 g/mol .Wissenschaftliche Forschungsanwendungen
Click-Chemie
8-Bromooct-1-in: wird häufig in der Click-Chemie eingesetzt, einer Klasse biokompatibler chemischer Reaktionen, die schnell und selektiv unter milden Bedingungen ablaufen . Die Alkingruppe von this compound kann mit Azid-tragenden Verbindungen oder Biomolekülen unter Kupferkatalyse reagieren und einen stabilen Triazolring bilden. Diese Reaktion ist entscheidend für die Biokonjugation, die Wirkstoffforschung und die Entwicklung neuartiger Materialien.
Synthese von PROTACs
Im Bereich der gezielten Proteindegradation dient This compound als aliphatischer Linker bei der Synthese von PROTACs (Proteolyse-Targeting-Chimären) . PROTACs sind bifunktionale Moleküle, die spezifische Proteine an eine E3-Ubiquitin-Ligase rekrutieren und so zum Abbau des Proteins führen. Die Länge und Flexibilität des Linkers sind entscheidend für die Wirksamkeit des Moleküls.
Safety and Hazards
8-Bromooct-1-yne is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, H335, and H227 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Wirkmechanismus
Target of Action
8-Bromooct-1-yne is a six-carbon reagent containing an alkyne group and a bromide group . The primary target of 8-Bromooct-1-yne is azide-bearing compounds or biomolecules . The alkyne group in the compound can react with these targets in Click Chemistry reactions .
Mode of Action
The mode of action of 8-Bromooct-1-yne involves its interaction with azide-bearing compounds or biomolecules through Click Chemistry reactions . These reactions occur under the catalyzation of copper . The specific changes resulting from this interaction depend on the nature of the azide-bearing compound or biomolecule involved.
Action Environment
The action, efficacy, and stability of 8-Bromooct-1-yne can be influenced by various environmental factors. For instance, the compound’s Click Chemistry reactions with azide-bearing compounds or biomolecules occur under the catalyzation of copper . Therefore, the presence and concentration of copper in the environment would likely influence the compound’s action. Additionally, the compound is stored in dry conditions at 2-8°C , suggesting that temperature and humidity could also impact its stability.
Biochemische Analyse
Biochemical Properties
8-Bromooct-1-yne plays a significant role in biochemical reactions, particularly in the field of click chemistry. The alkyne group in 8-Bromooct-1-yne can react with azide-bearing compounds or biomolecules under the catalyzation of copper, forming stable triazole linkages . This reaction is highly specific and efficient, making 8-Bromooct-1-yne a valuable tool for labeling and modifying biomolecules. It interacts with enzymes such as copper(I) catalysts, which facilitate the click reaction, and can be used to tag proteins, nucleic acids, and other biomolecules for various biochemical studies .
Cellular Effects
8-Bromooct-1-yne has been shown to influence cellular processes by modifying biomolecules within cells. The compound can be used to label and track proteins, allowing researchers to study protein localization, interactions, and dynamics within cells . Additionally, 8-Bromooct-1-yne can impact cell signaling pathways by modifying key signaling proteins, potentially altering gene expression and cellular metabolism. These modifications can provide insights into the roles of specific proteins in cellular functions and disease mechanisms .
Molecular Mechanism
The molecular mechanism of 8-Bromooct-1-yne involves its ability to form covalent bonds with biomolecules through click chemistry reactions. The alkyne group in 8-Bromooct-1-yne reacts with azide groups on target biomolecules in the presence of copper(I) catalysts, forming stable triazole linkages . This covalent modification can alter the activity, localization, and interactions of the target biomolecules. For example, labeling a protein with 8-Bromooct-1-yne can change its binding affinity to other proteins or nucleic acids, thereby influencing cellular processes and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromooct-1-yne can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures, such as -20°C, but can degrade over time if exposed to light, heat, or moisture . Long-term studies have shown that 8-Bromooct-1-yne can maintain its reactivity for several months under proper storage conditions. Its effectiveness in biochemical reactions may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of 8-Bromooct-1-yne in animal models can vary with different dosages. At low doses, the compound can be used to label and track biomolecules without causing significant toxicity . At higher doses, 8-Bromooct-1-yne may exhibit toxic effects, such as disrupting cellular functions and causing adverse reactions in tissues. Studies have shown that there is a threshold dose above which the compound’s toxicity increases significantly, highlighting the importance of optimizing dosage for specific applications .
Metabolic Pathways
8-Bromooct-1-yne is involved in metabolic pathways related to its reactivity with biomolecules. The compound can be metabolized by enzymes that catalyze the click chemistry reaction, such as copper(I) catalysts . Additionally, 8-Bromooct-1-yne can affect metabolic flux by modifying key enzymes and proteins involved in metabolic pathways. For example, labeling metabolic enzymes with 8-Bromooct-1-yne can alter their activity and interactions, potentially impacting overall metabolic processes and metabolite levels .
Transport and Distribution
Within cells and tissues, 8-Bromooct-1-yne is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, 8-Bromooct-1-yne can bind to specific proteins, facilitating its localization to particular cellular compartments. These interactions can influence the compound’s distribution and accumulation within cells, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 8-Bromooct-1-yne is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting peptides or proteins . These localizations can affect the activity and function of 8-Bromooct-1-yne, allowing researchers to study its effects in different cellular contexts. For example, targeting 8-Bromooct-1-yne to the nucleus can provide insights into its impact on gene expression and nuclear processes .
Eigenschaften
IUPAC Name |
8-bromooct-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h1H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGGUUBNZPZPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455373 | |
| Record name | 8-bromo-1-octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81216-13-9 | |
| Record name | 8-bromo-1-octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromooct-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-nitrobenzo[d]isoxazole](/img/structure/B1626061.png)


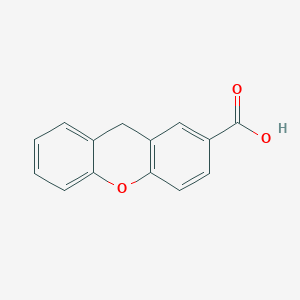

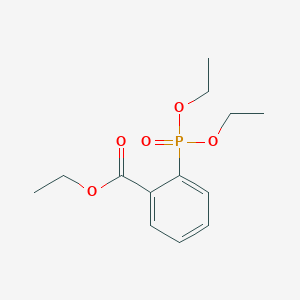
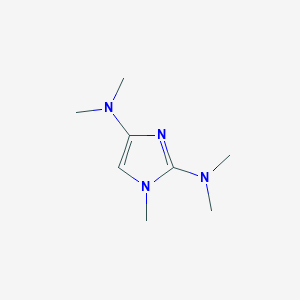
![7-ETHYL-4,7-DIHYDRO-4-OXO-THIENO[2,3-B]-PYRIDINE-5-CARBOXYLIC ACID](/img/structure/B1626073.png)
